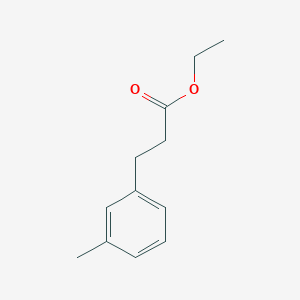

Ethyl 3-(3-methylphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(3-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUYNMNAQYRXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570047 | |

| Record name | Ethyl 3-(3-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-13-4 | |

| Record name | Ethyl 3-(3-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 3 Methylphenyl Propanoate and Analogues

Classical Esterification Approaches and Mechanistic Considerations

Traditional methods for synthesizing Ethyl 3-(3-methylphenyl)propanoate primarily involve the direct reaction of a carboxylic acid with an alcohol or the transformation of one ester into another.

Acid-Catalyzed Esterification of 3-(3-methylphenyl)propanoic Acid with Ethanol (B145695)

The most common method for preparing this compound is the Fischer esterification of 3-(3-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst. chemguide.co.ukyoutube.com This reversible reaction is typically driven towards the product side by using an excess of the alcohol or by removing water as it is formed. researchgate.net

The mechanism of this acid-catalyzed reaction involves several key steps. chemguide.co.ukoit.edu Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, typically a strong mineral acid like sulfuric acid. chemguide.co.ukceon.rs This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. youtube.com The subsequent formation of a tetrahedral intermediate is followed by a proton transfer. Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. chemguide.co.ukoit.edu

The rate and yield of this esterification are influenced by several factors, including temperature, the molar ratio of reactants, and the concentration of the catalyst. researchgate.netceon.rs Studies on similar esterification reactions have shown that increasing the temperature and the molar ratio of alcohol to acid generally leads to a higher reaction rate and yield. ceon.rs

Transesterification Routes for Aryl Propanoates

Transesterification offers an alternative route to this compound, involving the conversion of a different ester of 3-(3-methylphenyl)propanoic acid into the desired ethyl ester. This process is particularly useful when the starting ester is more readily available or when direct esterification is problematic. The reaction involves the exchange of the alkoxy group of the starting ester with an ethoxy group from ethanol.

Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a base-catalyzed process, an alkoxide, such as sodium ethoxide, acts as a nucleophile, attacking the carbonyl carbon of the starting ester. masterorganicchemistry.com This leads to a tetrahedral intermediate which then collapses, eliminating the original alkoxy group to form the new ester. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by ethanol. masterorganicchemistry.com

Advanced Synthetic Strategies for Enhancing Yield and Selectivity

To overcome the limitations of classical methods, such as long reaction times and the need for corrosive acid catalysts, advanced synthetic strategies employing various catalytic systems have been developed.

Catalytic Systems for Aryl Propanoate Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in esterification. ceon.rs Mineral acids like sulfuric acid are common due to their low cost and high activity. researchgate.net The use of a homogeneous catalyst generally leads to a higher reaction rate compared to heterogeneous catalysts because of the absence of mass transfer limitations. ceon.rs For the synthesis of aryl propanoates, the electronic and steric factors of the carboxylic acid are important considerations in homogeneous catalysis. researchgate.net Research has shown that increasing the catalyst concentration can enhance the reaction rate, although an excess of a strong acid catalyst can sometimes lead to side reactions like alcohol dehydration. ceon.rs

Table 1: Effect of Catalyst Concentration on Esterification Yield

| Catalyst/Acid Molar Ratio | Initial Ester Yield (%) | Final Ester Yield (after 210 min) (%) |

|---|---|---|

| 0.06/1 | Low | - |

| 0.11/1 | - | High |

| 0.20/1 | High | Slightly Higher |

This table is based on data for a similar esterification process and illustrates the general trend of increasing yield with catalyst concentration. The initial significant difference in yield diminishes over time. ceon.rs

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for reuse, and reduced environmental impact. mdpi.comacs.org Solid acid catalysts, such as ion-exchange resins (e.g., Dowex and Amberlyst), zeolites, and sulfated zirconia, have been successfully employed in esterification reactions. acs.orgresearchgate.net

In heterogeneous catalysis, the reaction occurs at the active sites on the surface of the catalyst. For the formation of aryl propionates, steric hindrance can be a more significant factor than in homogeneous systems, as larger molecules may have difficulty accessing the catalytic sites. researchgate.net The efficiency of a heterogeneous catalyst depends on factors like its surface area, pore size, and the density of active sites. While generally exhibiting lower reaction rates than homogeneous catalysts, the development of highly active and stable heterogeneous catalysts remains a key area of research for the sustainable synthesis of esters like this compound. ceon.rsresearchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts in Esterification

| Catalyst Type | Phase | Reaction Rate | Separation | Reusability |

|---|---|---|---|---|

| Homogeneous (e.g., H₂SO₄) | Liquid | Higher | Difficult | Low |

| Heterogeneous (e.g., Solid Acids) | Solid | Lower | Easy | High |

This table provides a general comparison based on principles of catalysis. ceon.rsmdpi.comacs.org

Biocatalytic Approaches to Ester Synthesis

The use of biocatalysts, particularly enzymes, represents a significant advancement in the synthesis of esters like this compound. patsnap.compatsnap.com These methods offer high specificity and operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. patsnap.com Lipases and esterases are the most commonly employed enzymes for esterification due to their ability to function in non-aqueous environments and their broad substrate tolerance. patsnap.comnih.gov

One key biocatalytic strategy is enzymatic kinetic resolution, which is particularly useful for producing enantiomerically pure compounds. For instance, in the synthesis of related aryl propanoates, a protocol involving the irreversible enzymatic esterification of 3-hydroxy-3-(aryl)propanoic acids has been developed. nih.gov This method, when combined with metal-catalyzed racemization in a process known as dynamic kinetic resolution (DKR), can achieve high yields of a single enantiomer. nih.gov The choice of enzyme, solvent, and metal catalyst significantly influences the conversion rate and enantioselectivity. nih.gov

Companies like Novozymes and Codexis are at the forefront of developing engineered enzymes with enhanced stability and activity for industrial-scale ester production. patsnap.com These advanced biocatalysts can lead to substantial increases in yield and efficiency compared to traditional chemical methods. patsnap.com

Table 1: Factors Influencing Enzymatic Dynamic Kinetic Resolution of Aryl Propanoates

| Factor | Influence | Example | Citation |

| Enzyme Type | Affects conversion and enantioselectivity | Lipase (B570770) from Pseudomonas | nih.gov |

| Organic Co-solvent | Impacts enzyme activity and substrate solubility | Toluene, Acetonitrile | nih.gov |

| Metal Catalyst | Used for in-situ racemization of the substrate | Ruthenium complexes | nih.gov |

| Reaction Temperature | Optimized to balance enzyme activity and stability | 40 °C | nih.gov |

Novel Reaction Pathways and Intermediate Derivatization

The quest for more efficient synthetic routes has led to the development of novel reaction pathways that often involve unique intermediates and catalytic systems.

Two-Step Conversion from Phenyl Glyoxylates to 2-Aryl Propionates

While a direct, well-documented two-step conversion from phenyl glyoxylates specifically to this compound is not prevalent in the reviewed literature, the transformation of α-keto esters to aryl propionates is a field of synthetic interest. Such pathways would conceptually involve a reduction of the keto group and a subsequent rearrangement or functional group manipulation. The development of such a route would offer an alternative to more traditional methods like the Reformatsky reaction or Michael additions.

Synthesis via Carbon Dioxide Capture Methodologies

A highly innovative and green approach to synthesizing the carboxylic acid precursor of this compound involves the utilization of carbon dioxide (CO₂) as a C1 feedstock. nih.govnih.gov This method aligns with the principles of sustainable chemistry by incorporating a greenhouse gas into valuable chemical products. A notable example is the nickel-catalyzed reductive carboxylation of styrenes. nih.govnih.gov

In this reaction, a substituted styrene, such as 3-methylstyrene, reacts with CO₂ in the presence of a nickel catalyst and a reducing agent, typically an organozinc compound like diethylzinc. nih.gov The reaction proceeds under mild conditions and can even utilize CO₂ at atmospheric pressure. nih.govnih.gov The mechanism is thought to involve two distinct catalytic cycles: an initial nickel-catalyzed hydrozincation of the alkene, followed by a nickel-catalyzed carboxylation of the organozinc intermediate. nih.gov The resulting 3-(3-methylphenyl)propanoic acid can then be easily esterified to yield the target compound. This approach is particularly effective for electron-deficient styrenes. nih.gov

Table 2: Nickel-Catalyzed Reductive Carboxylation of Styrenes with CO₂

| Component | Role | Example | Citation |

| Substrate | Alkene to be carboxylated | Styrene derivatives | nih.govnih.gov |

| C1 Source | Provides the carboxyl group | Carbon Dioxide (CO₂) | nih.govnih.gov |

| Catalyst | Facilitates the reaction | Ni(COD)₂ with a ligand (e.g., DBU) | nih.gov |

| Reductant | Provides the reducing equivalents | Diethylzinc (Et₂Zn) | nih.govnih.gov |

| Product | The resulting carboxylic acid | α-Aryl carboxylic acids | nih.govnih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes for industrial chemicals. wjarr.compsu.edu These principles focus on reducing waste, minimizing energy consumption, and using renewable resources. epa.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. epa.gov The development of solvent-free reaction conditions is a significant step towards this goal. For example, Wittig reactions, which can be used to form carbon-carbon double bonds in certain synthetic routes, have been successfully performed under solvent-free conditions, either between a solid phosphorane and a liquid aldehyde or in a melt. semanticscholar.org These methods offer high yields, simple product isolation, and reduced environmental impact. semanticscholar.org

When a solvent is necessary, the focus shifts to "green" solvents, which are less toxic and more environmentally benign. psu.edu Polyethylene glycol (PEG) has emerged as a promising green solvent for various reactions, including copper-catalyzed decarboxylations, due to its low toxicity, biodegradability, and potential for catalyst and solvent recycling. rsc.orgresearchgate.net Similarly, ester solvents like ethyl lactate (B86563) are considered green alternatives for certain applications. psu.edu

Atom Economy and Waste Minimization in Aryl Propanoate Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comwjpps.comrsc.org A high atom economy signifies a more efficient process with less waste generation. wjpps.com This is often contrasted with the E-Factor, which is the ratio of the mass of waste to the mass of the product. epa.gov

Addition reactions, by their nature, tend to have a 100% atom economy as all reactant atoms are incorporated into the product. primescholars.com The synthesis of aryl propanoates via the nickel-catalyzed reductive carboxylation of styrenes is an example of a reaction with high atom economy, as it involves the addition of H and COOH across a double bond. nih.govnih.gov

Sustainable Catalysis in Esterification

The esterification of carboxylic acids, such as 3-(3-methylphenyl)propanoic acid, represents a fundamental transformation in organic synthesis. Traditional methods often rely on homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste. The principles of green chemistry have driven the development of sustainable catalytic alternatives that are more efficient, reusable, and environmentally benign. These modern approaches primarily involve heterogeneous acid catalysts and biocatalysis.

Heterogeneous solid acid catalysts offer significant advantages, including easy separation from the reaction product, potential for recycling, and reduced corrosion issues. Various materials have been investigated for the esterification of carboxylic acids. For instance, organozirconium complexes with Keggin-type mono-aluminum-substituted polyoxotungstates have been employed as effective Lewis acid catalysts for the esterification of fatty acids with methanol. nii.ac.jp One such complex, TBA-P-Al-Zr, demonstrated high conversion rates (69–90%) for various acids at moderate temperatures. nii.ac.jp Another approach involves using aluminum orthophosphate as a stable and highly heat-resistant heterogeneous catalyst for the esterification of fatty acids. google.com Furthermore, ferric-alginate has been optimized as a novel heterogeneous acid catalyst, successfully reducing the acid value in feedstocks like palm fatty acid distillate. researchgate.net

Biocatalysis, particularly the use of lipases, has emerged as a powerful and highly selective method for ester synthesis under mild reaction conditions. mdpi.comnih.gov Lipases, which are hydrolases, can catalyze the reverse reaction of hydrolysis—esterification—in non-aqueous or low-water environments. nih.gov Immobilized lipases, such as Novozym® 435 (lipase from Candida antarctica), are widely used due to their enhanced stability, reusability, and ease of separation. mdpi.com These enzymatic methods have been successfully applied to the synthesis of various esters, including those of 3-arylpropanoic acids. The high selectivity of enzymes often allows for the production of esters with high purity, avoiding unwanted side reactions that can occur at the higher temperatures required for traditional chemical catalysis. mdpi.com

| Catalyst Type | Specific Catalyst/Enzyme | Substrate(s) | Key Findings & Conditions | Reference(s) |

| Heterogeneous Acid | Organozirconium Complex (TBA-P-Al-Zr) | Various fatty acids + Methanol | Lewis acidic catalyst; 69-90% conversion at 80°C. | nii.ac.jp |

| Heterogeneous Acid | Aluminum Orthophosphate | Fatty acids + Alcohols | Highly heat-resistant, stable catalyst for liquid and gas phase reactions. | google.com |

| Heterogeneous Acid | Ferric-Alginate | Lauric acid, Palm fatty acid distillate + Methanol | Optimized conditions led to 99% methyl laurate yield; reusable. | researchgate.net |

| Biocatalyst | Immobilized Lipase (Novozym® 435) | Docosahexaenoic acid (DHA) + Ethanol | High yield (88%) of ethyl ester synthesis after 24 hours. | mdpi.com |

| Biocatalyst | Lipase from Yarrowia lipolytica | 3-Phenylpropanoic acid + Ethanol | 95% conversion to ethyl 3-phenylpropanoate after 24 hours. |

Asymmetric Synthesis of Chiral Propanoate Derivatives

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a molecule can have vastly different biological activities. nih.gov Asymmetric synthesis aims to produce a specific stereoisomer, and several strategies have been developed for preparing chiral propanoate derivatives. These methods include the use of chiral auxiliaries, chiral catalysts, and the kinetic resolution of racemic mixtures.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered. This strategy provides a reliable method for controlling stereochemistry. For example, chiral iron acyl reagents can act as equivalents to various carbonyl functionalities, enabling the asymmetric synthesis of complex molecules like β-lactams and γ-lactones. researchgate.net

Kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org Biocatalytic kinetic resolution using enzymes, particularly lipases, is a highly effective method. Lipases can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. thieme-connect.deresearchgate.net For instance, the enantiomers of racemic ethyl 3-hydroxy-3-phenylpropanoate have been successfully resolved using Porcine Pancreas Lipase (PPL) through enantioselective hydrolysis. researchgate.net Similarly, lipase from Pseudomonas fluorescens has been used for the enantioselective acylation of racemic 1-aryl-3-chloropropan-1-ols, which are precursors to chiral propanoic acid derivatives. researchgate.net

Another resolution method involves the use of chiral resolving agents to form diastereomeric salts with a racemic acid or base. wikipedia.orgtcichemicals.com These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org

Absolute asymmetric synthesis represents a more advanced approach where a chiral product is generated from prochiral starting materials without any external chiral source. This can be achieved through processes like dynamic crystallization, where a reversible reaction allows for the preferential crystallization of one enantiomer, ultimately leading to high enantiomeric excess. mdpi.com

| Method | Catalyst/Auxiliary/Reagent | Substrate Type | Description | Reference(s) |

| Enzymatic Kinetic Resolution | Lipase from Pseudomonas fluorescens (LAK) | Racemic 1-aryl-3-chloropropan-1-ols | Enantioselective acylation to separate enantiomers. The unreacted alcohol and the produced ester are obtained with high enantiomeric excess. | thieme-connect.deresearchgate.net |

| Enzymatic Kinetic Resolution | Porcine Pancreas Lipase (PPL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Enantioselective hydrolysis to produce (S)-3-hydroxy-3-phenylpropanoic acid. | researchgate.net |

| Chiral Auxiliary | Chiral Iron Acyls | α,β-Unsaturated acyl complexes | Stoichiometric chiral reagents control the formation of new chiral centers in C-C bond-forming reactions. | researchgate.net |

| Chiral Resolving Agent | Chiral Acids/Bases (e.g., Tartaric Acid) | Racemic acids or amines | Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. | wikipedia.org |

| Absolute Asymmetric Synthesis | None (Dynamic Crystallization) | Prochiral substrates (e.g., 2-methylfuran (B129897) and maleimides) | A reversible reaction combined with attrition-enhanced deracemization leads to high enantiomeric purity of the product. | mdpi.com |

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment.

The key expected resonances are:

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

A quartet from the methylene (B1212753) protons (-OCH₂-) of the ethyl group, split by the adjacent methyl protons.

Two triplets corresponding to the two methylene groups (-CH₂CH₂-) of the propanoate chain.

A singlet for the methyl group attached to the aromatic ring.

A series of multiplets in the aromatic region of the spectrum, corresponding to the four protons on the 3-methylphenyl ring.

| Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -OCH₂CH₃ | ~1.2 | Triplet | 3H |

| Ar-CH₃ | ~2.3 | Singlet | 3H |

| -C(=O)CH₂- | ~2.6 | Triplet | 2H |

| Ar-CH₂- | ~2.9 | Triplet | 2H |

| -OCH₂CH₃ | ~4.1 | Quartet | 2H |

| Aromatic Protons (Ar-H) | ~7.0-7.2 | Multiplet | 4H |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The expected signals include:

A signal for the carbonyl carbon of the ester group, typically found in the downfield region (~173 ppm).

Signals for the aromatic carbons. The carbon attached to the methyl group and the carbon attached to the propanoate side chain will have distinct chemical shifts from the other aromatic carbons.

Signals for the aliphatic carbons of the ethyl and propanoate groups, including the methyl carbon of the ethyl group, the methylene carbon of the ethyl group, the two methylene carbons of the propanoate chain, and the methyl carbon on the aromatic ring.

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -OCH₂CH₃ | ~14 |

| Ar-CH₃ | ~21 |

| -C(=O)CH₂- | ~31 |

| Ar-CH₂- | ~36 |

| -OCH₂CH₃ | ~60 |

| Aromatic Carbons (Ar-C) | ~126-140 |

| -C=O | ~173 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. science.govscience.govmdpi.com For this compound, an HSQC spectrum would show correlations between the proton signals listed in Table 1 and their corresponding carbon signals in Table 2, confirming which proton is attached to which carbon. For example, it would link the quartet at ~4.1 ppm to the carbon signal at ~60 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. science.govscience.govmdpi.com This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the methylene protons of the ethyl group (-OCH₂-) to the carbonyl carbon (-C=O), and from the benzylic methylene protons (Ar-CH₂-) to the aromatic carbons, thus confirming the ester linkage and the attachment of the propanoate chain to the phenyl ring.

Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). wikipedia.orgcernobioscience.com This method can be used to enhance NMR signals, simplify complex spectra, or trace metabolic pathways. wikipedia.orgsigmaaldrich.com For a relatively small molecule like this compound, uniform ¹³C labeling could be employed to significantly reduce the acquisition time for ¹³C-based experiments like HMBC. nih.gov Site-specific labeling, although more synthetically challenging, could be used to highlight specific parts of the molecule. For example, labeling the carbonyl carbon with ¹³C would allow for easy monitoring of reactions involving the ester group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (molecular weight: 192.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 192. chemscene.com The fragmentation pattern provides a fingerprint that helps in structural confirmation. Key expected fragments would arise from characteristic cleavages of the ester and the propanoate chain.

Common fragmentation pathways for esters include:

Loss of the ethoxy group (-OCH₂CH₃), leading to a fragment ion.

McLafferty rearrangement, if sterically feasible, which is a characteristic fragmentation of carbonyl compounds.

Cleavage of the bond between the benzylic carbon and the adjacent methylene carbon, leading to the formation of a stable tropylium ion or a related benzylic cation.

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 147 | [M - OCH₂CH₃]⁺ |

| 117 | [M - COOCH₂CH₃]⁺ |

| 105 | [C₈H₉]⁺ (e.g., methyltropylium ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular structure of a compound based on its vibrational modes.

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. Aromatic esters like this compound exhibit several characteristic absorption bands in their IR spectrum. chemicalbook.comchemicalbook.com The key vibrational modes are:

C=O Stretch: A strong and sharp absorption band corresponding to the stretching vibration of the carbonyl group is expected in the region of 1735-1750 cm⁻¹. This is a highly characteristic peak for esters. chemicalbook.com

C-O Stretch: Two distinct C-O stretching vibrations are characteristic of the ester group. The C-O stretch of the acyl-oxygen bond (C(=O)-O) typically appears as a strong band between 1250 and 1300 cm⁻¹. The C-O stretch of the alkyl-oxygen bond (O-CH₂) is usually observed as a strong band in the 1000-1100 cm⁻¹ region.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl and propyl groups.

Aromatic C=C Bending: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C in-plane bending vibrations of the phenyl ring.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region. For a meta-substituted (1,3-disubstituted) ring, characteristic bands are expected.

The IR spectrum of the related Ethyl 3-phenylpropanoate shows these characteristic peaks, confirming the utility of this technique for identifying the key functional groups. chemicalbook.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| > 3000 | Aromatic C-H Stretch | Weak-Medium |

| 2850-3000 | Aliphatic C-H Stretch | Medium |

| 1735-1750 | C=O Stretch (Ester) | Strong |

| 1450-1600 | Aromatic C=C Bending | Medium-Weak |

| 1250-1300 | C-O Stretch (Acyl-Oxygen) | Strong |

| 1000-1100 | C-O Stretch (Alkyl-Oxygen) | Strong |

| 690-900 | Aromatic C-H Out-of-Plane Bending | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. libretexts.org While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. wikipedia.org A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

For this compound, the Raman spectrum would provide valuable structural information. Key Raman active modes include:

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring typically give rise to strong Raman bands in the 1580-1620 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire ring, is also a characteristic and often strong band, typically observed around 1000 cm⁻¹.

C=O Stretch: The carbonyl stretch of the ester group, while very strong in the IR spectrum, is generally weaker in the Raman spectrum but still observable around 1730-1750 cm⁻¹.

Aliphatic C-H Vibrations: The various C-H stretching and bending vibrations of the alkyl chains will also be present in the Raman spectrum.

The Raman spectrum of Ethyl 3-phenylpropanoate has been reported and shows these characteristic features, which can be extrapolated to its 3-methylphenyl derivative. nih.gov

Table 3: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Intensity |

| ~3060 | Aromatic C-H Stretch | Medium |

| ~2930 | Aliphatic C-H Stretch | Medium-Strong |

| ~1735 | C=O Stretch (Ester) | Weak-Medium |

| ~1600 | Aromatic C=C Stretch | Strong |

| ~1000 | Aromatic Ring Breathing | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Ester Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light occurs when an electron is promoted from a lower energy molecular orbital to a higher energy one. The chromophores present in this compound are the phenyl ring and the carbonyl group of the ester.

The substituted benzene ring is the primary chromophore in this molecule. Aromatic compounds typically exhibit two main absorption bands:

The E-band (or E₂-band): This is a strong absorption band usually occurring around 200-220 nm, arising from a π → π* transition of the benzene ring.

The B-band: This is a weaker, structured absorption band appearing at longer wavelengths, typically around 250-280 nm, also due to a π → π* transition, but one that is symmetry-forbidden in unsubstituted benzene. The presence of substituents on the ring, such as the alkyl chain and the methyl group, will cause a slight red shift (shift to longer wavelengths) and an increase in the intensity of this band.

The carbonyl group of the ester also has a weak n → π* transition, which is often obscured by the much stronger absorptions of the aromatic ring. The UV-Vis spectrum of this compound is therefore expected to be dominated by the absorptions of the substituted phenyl group. The spectrum of the related Ethyl cinnamate, which has a conjugated system, shows a strong absorption maximum around 270-280 nm. nist.gov While this compound lacks this conjugation, it will still exhibit characteristic aromatic absorption.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~210 nm | π → π* (E-band) | Substituted Phenyl Ring |

| ~265 nm | π → π* (B-band) | Substituted Phenyl Ring |

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are indispensable for determining the purity of this compound and for its quantification in various samples. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for this purpose.

Gas Chromatography (GC):

For purity assessment, a high-resolution capillary GC column, such as one with a 5% phenyl-polysiloxane stationary phase, would be appropriate. uw.edu.pl A temperature-programmed analysis would be employed to ensure good separation of the main component from any potential impurities, such as starting materials, by-products, or degradation products. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear response range. scielo.br

Quantification is typically performed using an internal or external standard method. scielo.brtdi-bi.com In the internal standard method, a known amount of a non-interfering compound is added to both the sample and the calibration standards. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, which helps to correct for variations in injection volume and detector response. For the external standard method, a calibration curve is generated by analyzing a series of standards of known concentrations. scielo.br

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like this compound. researchgate.net A C18 or C8 column would provide good retention and separation. The mobile phase would typically be a mixture of acetonitrile or methanol and water, run under isocratic or gradient elution conditions to achieve optimal separation. Detection is most commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, for instance, around the λmax of the B-band of the aromatic ring (~265 nm).

Purity is assessed by examining the chromatogram for the presence of any additional peaks. The peak area percentage of the main peak can provide an estimate of the purity. For accurate quantification, as with GC, either an external or internal standard method can be employed. The linearity of the detector response over a range of concentrations must be established to ensure accurate results.

Spectroscopic and Chromatographic Characterization of Ethyl 3 3 Methylphenyl Propanoate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of Ethyl 3-(3-methylphenyl)propanoate from complex mixtures. The selection of a specific method depends on the compound's volatility, polarity, and the required sensitivity of the analysis.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound and other propanoate esters. jmchemsci.com The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time (tR), which is the time it takes for a compound to travel through the column, is a key parameter for identification under specific experimental conditions. phenomenex.com

The volatility of the analyte and its interaction with the stationary phase are critical factors affecting retention. For propanoate esters, the choice of stationary phase is crucial; non-polar columns are often used, where elution order is primarily determined by the boiling point of the analytes. Conversely, polar stationary phases can provide different selectivity based on dipole-dipole interactions. phenomenex.com Temperature programming, where the column temperature is gradually increased during the analysis, is commonly employed to ensure efficient separation of compounds with a range of boiling points and to produce sharp peaks. scispace.comnih.gov

For unequivocal identification and structural elucidation, GC is frequently coupled with Mass Spectrometry (GC-MS). jmchemsci.com The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries. mdpi.com

Table 1: Illustrative Gas Chromatography (GC-MS) Parameters for Volatile Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Fused silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) | Separates compounds based primarily on boiling point and polarity. |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimizes separation efficiency and analysis time. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 40-60°C, ramp at 3-10°C/min to 250-280°C | Separates a wide range of volatile compounds by exploiting differences in boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass spectral data for compound identification and quantification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that generates reproducible fragmentation patterns. |

| Mass Range | m/z 35-550 | Covers the expected mass range for the target analyte and its fragments. |

This table presents typical parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used extensively for separating and quantifying compounds that may not be sufficiently volatile for GC analysis. mdpi.comvcu.edu Method development in HPLC involves a systematic process of selecting and optimizing various parameters to achieve a reliable and robust separation. pharmtech.com

Key steps in method development include:

Column Selection: The choice of stationary phase (e.g., C18, C8, Phenyl) is critical and is based on the analyte's polarity and structural characteristics. vcu.edu

Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of an aqueous component (water or buffer) and an organic solvent (acetonitrile or methanol), is adjusted to control the retention and selectivity of the separation. mdpi.com Gradient elution, where the mobile phase composition is changed over time, is often used for complex samples. pharmtech.com

Parameter Optimization: Other system parameters like flow rate, column temperature, and injection volume are fine-tuned to achieve the desired balance between resolution and analysis time. pharmtech.com

Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Validation demonstrates the method's accuracy, precision, linearity, specificity, robustness, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography and is well-suited for the analysis of moderately polar to non-polar compounds like this compound. vcu.edu In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. vcu.edu Aryl propanoates, containing both a hydrophobic aromatic ring and a polar ester group, are retained on the stationary phase through hydrophobic interactions.

The retention time is primarily controlled by the proportion of the organic solvent in the mobile phase; increasing the organic solvent content reduces retention. sielc.com For ionizable compounds, the pH of the mobile phase is a critical parameter that can be adjusted to control retention and improve peak shape. vcu.edu Acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) are often added to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase and to ensure consistent ionization states of the analytes, leading to sharper, more symmetrical peaks. chromatographyonline.comnih.gov

Table 2: Typical Reversed-Phase HPLC Parameters for Aryl Propanoate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or C8 silica-based column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides hydrophobic stationary phase for retention of non-polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Aqueous component of the mobile phase; acid modifier improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute analytes from the column. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient changes the composition for complex mixtures. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temperature | 25 - 40 °C | Controls viscosity and can affect selectivity and retention time. |

| Detection | UV-Vis Detector (e.g., at 220 nm or 254 nm) | Monitors the absorbance of the aromatic ring for quantification. |

This table represents a starting point for method development and requires optimization.

For applications requiring very high sensitivity and throughput, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the technique of choice. nih.gov UPLC systems utilize columns packed with sub-2 µm particles, which provide significantly higher resolution, speed, and sensitivity compared to traditional HPLC. waters.com

The coupling of UPLC with tandem mass spectrometry (MS/MS) offers exceptional selectivity and allows for quantification at very low levels (picogram or femtogram). nih.govwaters.com In this setup, the mass spectrometer acts as a highly specific detector. After ionization of the analyte (commonly via Electrospray Ionization, ESI), a precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the system can quantify the target analyte with high specificity, even in complex biological matrices. waters.com This high sensitivity makes UPLC-MS/MS invaluable for pharmacokinetic studies and trace impurity analysis. waters.comsielc.com

Table 3: Representative UPLC-MS/MS System Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| UPLC System | Waters ACQUITY UPLC or equivalent | High-pressure system designed for sub-2 µm particle columns. |

| Column | C18 column with sub-2 µm particles (e.g., 50 mm x 2.1 mm, 1.7 µm) | Provides high-efficiency separations in a short time frame. |

| Mobile Phase | Acetonitrile/Water with modifiers like formic acid or ammonium formate | Standard reversed-phase solvents compatible with MS detection. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for smaller column diameters. |

| Mass Spectrometer | Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (QTOF) | TQ is used for targeted quantification (MRM), while QTOF is used for high-resolution accurate mass measurements. |

| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates gas-phase ions from the liquid eluent. Positive mode is common for esters. |

| Data Acquisition | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. |

Parameters must be optimized for the specific analyte and matrix.

When a pure sample of this compound is required for further studies, such as structural confirmation or use as a reference standard, preparative chromatography is employed. warwick.ac.uk This technique is a form of liquid chromatography aimed at isolating and purifying larger quantities of a compound from a mixture. springernature.comnih.gov

Compared to analytical HPLC, preparative HPLC utilizes larger columns with greater internal diameters and stationary phase capacity, allowing for higher sample loads. warwick.ac.uklabcompare.com The primary goal is not just separation but the collection of the purified fraction corresponding to the target compound. labcompare.com The process involves scaling up a previously developed analytical method. springernature.com The mobile phase composition, flow rates, and sample concentration are adjusted to maximize throughput and purity while maintaining adequate resolution. After elution from the column, the fraction containing the purified this compound is collected, and the solvent is typically removed through evaporation to yield the isolated compound.

Computational and Theoretical Investigations of Ethyl 3 3 Methylphenyl Propanoate

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the fundamental electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, which in turn dictates the molecule's properties and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules like Ethyl 3-(3-methylphenyl)propanoate. researchgate.net DFT calculations are used to optimize the molecule's three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Functionals such as B3LYP, often paired with basis sets like 6-31G(d) or higher, are commonly employed to provide a reliable description of the geometry and electronic properties of organic compounds. researchgate.netresearchgate.netnmas.org From a single DFT calculation, a wealth of information can be derived, including the distribution of electrons, orbital energies, and electrostatic potential, which are essential for understanding the molecule's reactivity and intermolecular interactions. nih.gov

HOMO-LUMO Analysis and Charge Transfer Interactions

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic behavior of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich 3-methylphenyl (m-tolyl) ring, which is a common feature for aromatic compounds. The LUMO is likely centered on the electron-withdrawing ethyl propanoate ester group. This spatial separation of the frontier orbitals suggests that electronic excitation would lead to an intramolecular charge transfer (ICT) from the aromatic ring to the ester moiety. researchgate.netchemrxiv.org A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability. nih.gov

Table 1: Representative Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 |

| Ionization Potential (I) | ≈ -EHOMO | 6.5 |

| Electron Affinity (A) | ≈ -ELUMO | 0.8 |

| Electronegativity (χ) | (I + A) / 2 | 3.65 |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 |

| Softness (S) | 1 / (2η) | 0.175 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.34 |

Note: The values presented are illustrative and represent typical results that would be obtained from DFT calculations at a standard level of theory (e.g., B3LYP/6-31G(d)). Actual values may vary depending on the specific functional and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged or polar species. uni-muenchen.denih.gov The map is color-coded to indicate different regions of electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the ethyl and methyl groups, as well as those on the aromatic ring, would exhibit positive potential. researchgate.netresearchgate.net

Green Regions: Indicate neutral or near-zero potential, typically found over the nonpolar parts of the molecule, such as the carbon framework of the aromatic ring.

The MEP map for this compound would clearly show the electronegative carbonyl oxygen as a primary site for interaction with electrophiles or hydrogen bond donors, while the aromatic ring and aliphatic hydrogens would be sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. uni-muenchen.dempg.deq-chem.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and two-center bonds. uni-muenchen.de A key feature of NBO analysis is its ability to quantify delocalization effects and intramolecular charge transfer through second-order perturbation theory. uni-muenchen.dedergipark.org.tr This analysis reveals hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, significant interactions would include:

Donation from the π orbitals of the aromatic ring (donor) to the antibonding σ* orbitals of the adjacent C-C bonds.

Interactions involving the lone pairs (n) of the ester oxygen atoms. For example, the donation from an oxygen lone pair to the antibonding π* orbital of the C=O bond (n → π*) is a classic resonance interaction that stabilizes the ester group.

Table 2: Illustrative NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O(carbonyl) | π*(C=O) | ~45-55 | Strong Resonance Stabilization |

| π(CAr-CAr) | π*(CAr-CAr) | ~15-25 | Aromatic Delocalization |

| π(CAr-CAr) | σ*(CAr-Caliphatic) | ~2-5 | π → σ* Hyperconjugation |

| σ(C-H) | σ(C-C) | ~1-4 | σ → σ Hyperconjugation |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The values are representative examples for this type of molecular structure.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict NMR chemical shifts (δ). researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, one can predict the corresponding chemical shifts. nih.gov These predicted shifts are then often scaled using a linear regression analysis against experimental data for a set of known compounds to improve accuracy. acs.orgrsc.org This technique is invaluable for assigning peaks in experimental spectra, distinguishing between isomers, and understanding how electronic structure influences the magnetic environment of each nucleus.

For this compound, DFT-GIAO calculations could provide theoretical ¹H and ¹³C chemical shifts for each unique atom in the structure, aiding in the interpretation of its experimental NMR spectra.

Table 3: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) |

|---|---|---|

| Carbonyl (C=O) | 172.5 | - |

| Aromatic C (quaternary, C-CH₃) | 138.0 | - |

| Aromatic C (quaternary, C-CH₂) | 137.5 | - |

| Aromatic CH | 128.5 - 126.0 | 7.0 - 7.2 |

| -O-CH₂- | 60.5 | 4.1 |

| -C-CH₂-C=O | 35.8 | 2.9 |

| -Ar-CH₂-C- | 30.5 | 2.6 |

| Aromatic -CH₃ | 21.0 | 2.3 |

| -O-CH₂-CH₃ | 14.1 | 1.2 |

Note: These values are representative predictions based on DFT calculations for similar structures and are intended for illustrative purposes.

Molecular Modeling and Simulation

While quantum chemical studies focus on the static, electronic properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with its environment over time. These methods typically employ classical mechanics (force fields) to model the complex movements and interactions of many molecules simultaneously.

Molecular Dynamics (MD) simulations could be applied to this compound to study various phenomena. For instance, an MD simulation could model the molecule in a solvent like water or an organic solvent to understand its solvation properties and conformational flexibility. nih.gov Such simulations can reveal the preferred rotational states (conformers) around the single bonds and how intermolecular forces, like van der Waals interactions, govern its behavior in a condensed phase. rsc.orgnih.gov These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its physical properties and interactions with other molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For flexible molecules like this compound, MD simulations are instrumental in exploring their conformational space—the full range of three-dimensional shapes a molecule can adopt through the rotation of its single bonds.

By simulating the molecule in a relevant environment, such as in an aqueous solution, researchers can determine the ratios of various conformations and the average lifetimes of these states. mdpi.com For instance, simulations can reveal the predominant shapes the molecule assumes at a given temperature and pressure. nih.govmdpi.com This analysis involves tracking the dihedral angles of the rotatable bonds within the molecule over the course of the simulation, which can last from nanoseconds to microseconds. nih.gov

The results of such simulations can identify the most stable, low-energy conformations, which are often crucial for understanding how the molecule interacts with biological targets. mdpi.com The dynamic nature of these simulations provides a more realistic picture of molecular behavior compared to static, single-structure models, highlighting the flexibility and conformational preferences that govern its properties and interactions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netnih.gov This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The resulting "Hirshfeld surface" provides a unique fingerprint of the molecule's intermolecular environment.

For analogous compounds, such as other propanoate esters, Hirshfeld surface analysis has revealed the prevalence of specific interactions. nih.govresearchgate.net A typical analysis might show the percentage contribution of various contact types, as illustrated in the table below for a related phenylpropanoate derivative. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.9 |

| H···N/N···H | 23.3 |

| H···C/C···H | 16.2 |

| H···O/O···H | 12.3 |

This quantitative breakdown demonstrates that weaker interactions, such as van der Waals forces (H···H, H···C/C···H), play a significant role in the crystal packing of such molecules. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built on the principle that the structure of a molecule dictates its activity. nih.gov

Derivation and Validation of QSAR Models for Propanoate Analogs

The development of a QSAR model is a systematic process that involves several key stages. researchgate.net

Data Set Selection: A diverse set of structurally related compounds (a congeneric series) with known biological activities is compiled. This set is typically divided into a "training set" for building the model and a "test set" for validating it. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to create a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nanoschool.in

Validation: The model's robustness and predictive power are rigorously assessed. Internal validation is often performed using techniques like leave-one-out (LOO) cross-validation on the training set. External validation, which involves using the model to predict the activities of the test set compounds, is crucial for evaluating its real-world predictive capability. nih.gov

Key statistical parameters are used to judge the quality of a QSAR model. A high squared correlation coefficient (R²) indicates a good fit for the training data, while a high cross-validated squared correlation coefficient (Q²) suggests good internal predictivity. mdpi.com For external validation, a high predictive R² (R²pred) is desired. mdpi.com

| Statistical Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R²) | Measures the predictive ability of the model on an external test set. | > 0.5 |

Descriptors and Parameters in SAR Studies (Hydrophobicity, Steric, Electronic)

The success of a QSAR model depends heavily on the choice of molecular descriptors. google.com These descriptors quantify the physicochemical properties believed to influence the biological activity of the compounds. They are generally categorized into three main types:

Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in receptors. The most common hydrophobic parameter is log P , the logarithm of the octanol-water partition coefficient. nih.gov

Electronic Descriptors: These parameters quantify the electronic aspects of a molecule, such as its ability to donate or withdraw electrons, which is critical for forming interactions like hydrogen bonds or electrostatic interactions. The Hammett constant (σ) is a classic example, measuring the electron-donating or -withdrawing effect of substituents on an aromatic ring. google.comepa.gov

Steric Descriptors: These descriptors relate to the size and shape of the molecule or its substituents. Steric properties are crucial for determining how well a molecule can fit into a binding site. Common steric parameters include Taft's steric parameter (Es) , molar refractivity (MR), and Verloop steric parameters. nih.gov

By analyzing the contribution of these different descriptors in a QSAR equation, researchers can gain mechanistic insights into which properties are most important for the desired biological activity. google.comuwec.edu

Predictive Modeling for Biological Activity

Once a QSAR model has been robustly developed and validated, its primary application is to predict the biological activity of new, untested compounds. nih.govbio-hpc.eu This predictive capability is highly valuable in fields like drug discovery and toxicology, as it allows for the in silico screening of large chemical libraries to identify promising candidates for synthesis and experimental testing. nih.gov

The process involves calculating the same set of molecular descriptors for the new compounds as were used to build the model. The QSAR equation is then applied to these descriptor values to generate a predicted activity. nih.gov It is essential that these new compounds fall within the "applicability domain" of the model, which defines the chemical space of structures for which the model is expected to make reliable predictions. researchgate.net By prioritizing compounds with high predicted activity, predictive modeling significantly accelerates the discovery process and reduces the costs associated with experimental screening. nanoschool.in

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Propanoate Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research, and their application to propanoates is a rapidly emerging trend. renewablematter.eu These computational tools are being deployed to accelerate the discovery and development of new molecules and materials, moving beyond traditional, time-consuming trial-and-error methods. renewablematter.euuva.nl

In the context of propanoate research, AI can analyze vast datasets of molecular structures and properties to predict the characteristics of novel derivatives. uva.nl For instance, generative AI models can design new propanoate-based compounds with specific desired properties, such as enhanced flavor profiles, improved therapeutic efficacy, or tailored material characteristics. uva.nl This approach significantly speeds up the initial stages of research and development, which historically could take years for a single molecule. renewablematter.eu

Key Research Areas for AI/ML in Propanoate Research:

| Research Area | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Using ML to predict the physicochemical properties, bioactivity, and sensory profiles of new propanoate derivatives. | Accelerated discovery of new compounds with desired characteristics. |

| Generative Design | Employing generative AI to design novel propanoate molecules with optimized properties for specific applications. | Creation of highly effective and specialized molecules for pharmaceuticals, materials, and fragrances. uva.nl |

| Process Optimization | Applying AI to optimize synthetic routes and reaction conditions for more efficient and sustainable production. | Reduced costs, minimized waste, and increased yield in chemical manufacturing. renewablematter.eu |

| Biological Data Analysis | Using AI to analyze complex datasets from genomics, proteomics, and metabolomics to uncover the biological roles of propanoates. | Deeper understanding of the mechanisms of action and identification of new therapeutic targets. frontiersin.org |

While the potential is immense, challenges remain. The effectiveness of AI models is highly dependent on the availability of large, high-quality datasets for training, which can be rare for specialized molecules. renewablematter.eu

Development of Novel Biocatalytic Systems for Sustainable Production

There is a significant shift towards "green chemistry" in the production of esters like ethyl propanoate, with biocatalysis emerging as a powerful and sustainable alternative to traditional chemical synthesis. patsnap.com Biocatalytic processes utilize enzymes, such as lipases and esterases, to catalyze reactions under mild conditions, reducing energy consumption and minimizing the use of harsh or toxic chemicals. patsnap.compatsnap.com

The use of lipases is particularly noteworthy in the production of ethyl propanoate. These enzymes are highly specific, leading to higher yields and fewer by-products, which simplifies the purification process and reduces waste. patsnap.com Researchers are exploring novel enzyme sources and using protein engineering to enhance enzyme stability, activity, and reusability, which are critical for industrial-scale applications. patsnap.compatsnap.com Immobilizing enzymes on solid supports is a key strategy to improve their stability and allow for their repeated use in continuous manufacturing processes. patsnap.com

Recent advancements include the development of self-assembled polymeric nano- and microreactors that encapsulate enzymes, creating highly stable and reusable biocatalytic systems. nih.gov These "bioreactors" can mimic compartmentalized cellular environments, allowing for complex, multi-step reactions with high efficiency. nih.gov The goal is to develop robust biocatalytic systems that can efficiently convert renewable feedstocks, such as biomass-derived ethanol (B145695) and propionic acid, into valuable propanoate esters. patsnap.com

Comparison of Synthesis Methods for Propanoates:

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Often toxic metal or acid catalysts | Enzymes (e.g., lipases, esterases) patsnap.compatsnap.com |

| Reaction Conditions | High temperature and pressure | Mild temperature and pressure |

| Solvents | Often harsh organic solvents | Aqueous or non-aqueous, environmentally benign solvents |

| Specificity | Lower selectivity, more by-products | High selectivity, fewer by-products patsnap.com |

| Sustainability | Higher energy consumption, waste generation | Lower energy use, aligns with green chemistry principles patsnap.com |

Despite the advantages, challenges such as the limited stability of enzymes under industrial conditions and their lower catalytic efficiency for some transformations need to be addressed for widespread adoption. patsnap.com

Exploration of New Biological Targets and Therapeutic Applications

Propanoate derivatives are being actively investigated for a range of therapeutic applications, extending far beyond their use as simple esters. As a key short-chain fatty acid (SCFA) produced by the gut microbiota, propionate (B1217596) itself plays a crucial role in metabolic health by helping to regulate the gut-metabolic axis. mdpi.com This has spurred research into how propanoate-based compounds might be used to target diseases linked to metabolic dysfunction.

Researchers are designing and synthesizing novel propanoate derivatives to act as inhibitors for specific enzymes. For example, propanolamine (B44665) derivatives have been synthesized and studied for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrases, which are targets for neurological disorders and other conditions. nih.gov Similarly, propanamide derivatives have been developed as selective androgen receptor degraders (SARDs) for the potential treatment of drug-resistant prostate cancer. nih.gov

The exploration of new biological targets is often guided by a deeper understanding of metabolic pathways. The propanoate metabolism pathway is linked to various other metabolic processes and is implicated in a range of human diseases, from metabolic disorders to cancer. genome.jp This provides a rich field for discovering new drug targets and developing targeted therapies.

Examples of Investigated Therapeutic Applications for Propanoate Derivatives:

| Derivative Class | Potential Therapeutic Area | Mechanism/Target |

|---|---|---|

| Propanamide Derivatives | Enzalutamide-Resistant Prostate Cancer | Selective Androgen Receptor Degraders (SARDs) nih.gov |

| Propanolamine Derivatives | Neurological and other disorders | Inhibition of enzymes like Acetylcholinesterase (AChE) and Carbonic Anhydrases (hCA) nih.gov |

The development of these new therapeutic agents involves a multidisciplinary approach, combining organic synthesis, biological evaluation, and molecular docking studies to understand the interactions between the designed molecules and their biological targets. nih.gov

Advanced Materials Development from Propanoate Scaffolds

The unique chemical structures of propanoates make them valuable building blocks, or scaffolds, for the development of advanced materials, particularly in the field of biomedical engineering. Tissue engineering scaffolds provide a structural support for cells to grow and form new tissue, and materials used for this purpose must be biocompatible and often biodegradable. nih.gov

Research has shown that modifying tissue engineering scaffolds with ethyl propanoate can enhance their performance. For instance, incorporating ethyl propanoate into polymer or hydrogel scaffolds has been found to improve cell adhesion and proliferation, key factors for successful tissue regeneration. patsnap.com Some designs involve a controlled-release mechanism where ethyl propanoate is gradually released from the scaffold to stimulate tissue growth and vascularization. patsnap.com

Polyhydroxyalkanoates (PHAs), which are natural polyesters synthesized by microbes, are structurally related to propanoates and are a major focus of research for bone tissue engineering. nih.gov These biopolymers are biodegradable and can be broken down in the body by enzymes into non-hazardous products, avoiding inflammatory responses. nih.gov Researchers are developing novel 3D printed scaffolds using composites of polymers like polycaprolactone (B3415563) (PCL) with conductive materials, creating "smart" electroactive scaffolds that can be stimulated to enhance cell viability or even kill bacteria. mdpi.com

The combination of conjugated polymers with other advanced materials like metal-organic frameworks (MOFs) is also being explored to create 3D scaffolds with enhanced mechanical strength and bioactivity for applications in both tissue engineering and cancer therapy. scilit.com

Computational Design of Enhanced Propanoate Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with enhanced properties. Instead of relying solely on laboratory synthesis and testing, researchers can now design and evaluate new propanoate derivatives in silico before committing to expensive and time-consuming experimental work.

This approach is used to design molecules for a wide range of applications. For example, computational methods are used to design and predict the stereoselectivity of biocatalysts for producing specific isomers of a target molecule. chemrxiv.org In drug discovery, computational design is used to create novel derivatives that bind more effectively to their biological targets. This involves modeling the interaction between the potential drug molecule and the active site of a protein, allowing for the optimization of the molecule's structure to improve its inhibitory capacity. mdpi.com

The process often involves density functional theory (DFT) and other advanced computational techniques to investigate the structural and electronic properties of newly designed molecules. aps.org This allows for the precise tailoring of properties such as lattice constants in materials science or the binding affinity in medicinal chemistry. aps.org The ultimate goal is to create a toolbox of computationally designed catalysts and molecular building blocks that provide access to a wide array of propanoate derivatives with high selectivity and desired functionality. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 3-(3-methylphenyl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of 3-(3-methylphenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or via transesterification of methyl esters. Key factors include temperature control (60–80°C for acid catalysis), stoichiometric ratios (excess alcohol to drive equilibrium), and purification via vacuum distillation or column chromatography. Similar protocols are used for related esters, such as ethyl 3-(2-chlorophenyl)propanoate, where anhydrous conditions prevent hydrolysis . Reagent choice (e.g., LiAlH₄ for reductions, KMnO₄ for oxidations) must align with functional group compatibility .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for substituted phenyl groups), ester carbonyl (δ ~170 ppm in ¹³C), and methyl/methylene signals. For example, ethyl 3-(2-chlorophenyl)propanoate shows distinct splitting patterns due to chlorine’s electronegativity .

- GC-MS : Confirm molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of –OCH₂CH₃).

- HSQC NMR : Resolve coupling between protons and carbons, critical for verifying substituent positions, as demonstrated in lignin-derived esters like ethyl 3-(4-hydroxyphenyl)propanoate .

Q. What are the common chemical transformations of this compound, and how do reaction mechanisms vary with reagents?

- Methodological Answer :

- Reduction : LiAlH₄ reduces the ester to 3-(3-methylphenyl)propanol, while catalytic hydrogenation (Pd/C, H₂) preserves the aromatic ring .

- Oxidation : KMnO₄ oxidizes the propanoate chain to a ketone or carboxylic acid, depending on conditions .

- Substitution : Thionyl chloride converts the ester to an acid chloride for nucleophilic acyl substitutions .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylphenyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The methyl group’s ortho-directing effect enhances regioselectivity in coupling reactions. For example, this compound derivatives may undergo palladium-catalyzed coupling with aryl boronic acids, where steric hindrance from the methyl group slows reaction rates compared to para-substituted analogs. Kinetic studies using ¹H NMR or HPLC can quantify these effects, as seen in phthalazine derivative syntheses .

Q. What catalytic systems stabilize this compound during lignin depolymerization, and what mechanistic insights exist?